molecular formula C14H9Cl3N2OS B2935760 6-chloro-4-(2,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine CAS No. 1376329-59-7

6-chloro-4-(2,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine

Cat. No. B2935760
CAS RN: 1376329-59-7
M. Wt: 359.65
InChI Key: QCQTZUGDLRQCHN-UHFFFAOYSA-N
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Description

The compound “6-chloro-4-(2,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine” is a complex organic molecule that contains a benzothiazine ring, which is a type of heterocyclic compound. It also contains a pyridine ring, which is a basic heterocyclic aromatic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and heteroatoms. The exact structure would depend on the specific arrangement of these rings and atoms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyridine ring can participate in electrophilic substitution reactions, and the chloro groups can be displaced in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of aromatic rings and chlorine atoms could affect its polarity, solubility, and reactivity .

properties

IUPAC Name

(6-chloro-2,3-dihydro-1,4-benzothiazin-4-yl)-(2,6-dichloropyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2OS/c15-8-1-3-11-10(7-8)19(5-6-21-11)14(20)9-2-4-12(16)18-13(9)17/h1-4,7H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQTZUGDLRQCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1C(=O)C3=C(N=C(C=C3)Cl)Cl)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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